molecular formula C22H28 B14618456 2-Octyl-9,10-dihydrophenanthrene CAS No. 57324-06-8

2-Octyl-9,10-dihydrophenanthrene

Cat. No.: B14618456
CAS No.: 57324-06-8
M. Wt: 292.5 g/mol
InChI Key: BRJZQBBKVJZXAJ-UHFFFAOYSA-N
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Description

Contextualization of Dihydrophenanthrene Derivatives in Organic Chemistry Research

Dihydrophenanthrene derivatives are a significant class of compounds that have garnered considerable attention in organic chemistry. Their partially saturated central ring imparts a non-planar, three-dimensional structure that distinguishes them from their fully aromatic phenanthrene (B1679779) counterparts. This structural nuance influences their chemical reactivity, physical properties, and biological activity.

Research into dihydrophenanthrene derivatives has explored various synthetic methodologies, including palladium-catalyzed Heck reactions and gold-catalyzed cycloisomerization reactions, to construct the core ring system. espublisher.comnih.gov These methods provide pathways to a diverse range of substituted dihydrophenanthrenes. Furthermore, dihydrophenanthrene derivatives are found in nature, particularly in certain species of orchids, where they exhibit a range of biological activities. sigmaaldrich.com

Significance of Alkylated Dihydrophenanthrenes in Contemporary Chemical Studies

The addition of alkyl chains to the dihydrophenanthrene framework, creating compounds like 2-Octyl-9,10-dihydrophenanthrene, is of particular interest in several areas of chemical research. The length and position of the alkyl group can significantly modulate the molecule's properties. For instance, alkylation can influence a compound's solubility, lipophilicity, and steric hindrance, which in turn can affect its interaction with biological systems or its performance in materials science applications.

Overview of Research Trajectories for Complex Phenanthrenoid Structures

The broader field of complex phenanthrenoid structures, which includes alkylated dihydrophenanthrenes, is an active area of research. Current investigations are often directed towards several key areas:

Natural Product Synthesis and Analogue Development: Many naturally occurring phenanthrenoids from plants like orchids exhibit interesting biological activities, including cytotoxic and anti-inflammatory properties. Researchers are working to synthesize these complex natural products and create analogues to explore structure-activity relationships.

Medicinal Chemistry: The phenanthrene and dihydrophenanthrene scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets. Research is ongoing to develop new therapeutic agents based on these frameworks. For instance, certain dihydrophenanthrene derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease.

Materials Science: The unique photophysical and electronic properties of phenanthrene-based molecules make them attractive candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. Research in this area focuses on tuning these properties through synthetic modification, including alkylation.

While direct research on this compound is not apparent, its structure suggests potential relevance in these research trajectories, particularly in areas where lipophilicity and molecular packing are important considerations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57324-06-8

Molecular Formula

C22H28

Molecular Weight

292.5 g/mol

IUPAC Name

2-octyl-9,10-dihydrophenanthrene

InChI

InChI=1S/C22H28/c1-2-3-4-5-6-7-10-18-13-16-22-20(17-18)15-14-19-11-8-9-12-21(19)22/h8-9,11-13,16-17H,2-7,10,14-15H2,1H3

InChI Key

BRJZQBBKVJZXAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC2=C(C=C1)C3=CC=CC=C3CC2

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 2 Octyl 9,10 Dihydrophenanthrene and Analogues

Strategies for the Synthesis of Dihydrophenanthrene Core Structures

The construction of the dihydrophenanthrene framework can be achieved through several key synthetic routes, each offering distinct advantages in terms of substrate scope, efficiency, and regioselectivity. These methods range from classical transition-metal-catalyzed cross-couplings to modern photoinduced and multicomponent reactions.

Palladium-catalyzed reactions are a cornerstone in the formation of C-C bonds, and the intramolecular Heck reaction is a powerful tool for synthesizing cyclic compounds. wikipedia.org A notable approach for creating the 9,10-dihydrophenanthrene (B48381) core involves a palladium-catalyzed intramolecular cyclization. espublisher.comespublisher.com

This methodology has been successfully applied to synthesize 9,10-dihydrophenanthrene itself, as well as various mono- and dialkyl substituted analogues. espublisher.comespublisher.com The general strategy involves starting with a suitably substituted substrate that undergoes an intramolecular Heck reaction, followed by subsequent transformations like a Reverse Diels-Alder reaction to yield the final product. espublisher.com For instance, substituted 9,10-dihydrophenanthrene compounds can be synthesized from vinyl bromoaldehydes in good yields. espublisher.com The reaction is typically carried out using a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃), a base like cesium carbonate (Cs₂CO₃), and a phase-transfer catalyst in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. espublisher.com

While a direct synthesis of 2-octyl-9,10-dihydrophenanthrene via this method is not explicitly detailed in the provided literature, the successful synthesis of other alkyl-substituted derivatives suggests its feasibility. espublisher.com The synthesis of mono- and dialkyl phenanthrenes has been achieved by starting with the appropriate aromatic bromoaldehydes, which are converted to homoallyl alcohols and then subjected to a metathesis reaction to form a cyclic precursor. This precursor is then treated with a palladium catalyst to yield the alkyl-phenanthrene. espublisher.com

Table 1: Representative Conditions for Palladium-Catalyzed Synthesis of 9,10-Dihydrophenanthrene Derivatives espublisher.com

ParameterCondition
Catalyst Pd(OAc)₂ (10 mol%)
Ligand PPh₃ (0.5 equiv)
Base Cs₂CO₃ (2 equiv)
Additive n-Bu₄NCl (1 equiv)
Solvent DMF
Temperature 85-90 °C
Time 1.5 - 2 h

This table represents a general set of conditions and may vary depending on the specific substrate.

Photoinduced cyclization, particularly the photocyclization of stilbene (B7821643) derivatives, is a classic and widely used method for accessing phenanthrenes. The reaction proceeds via an electrocyclic rearrangement of a stilbene moiety upon UV irradiation to form a transient 4a,4b-dihydrophenanthrene (B14708593) intermediate. This intermediate can then be converted to the corresponding phenanthrene (B1679779). The formation of the stable 9,10-dihydrophenanthrene is not the typical outcome of this reaction, which usually involves oxidation or elimination to achieve full aromaticity. However, the 4a,4b-dihydrophenanthrene is a key intermediate in this pathway.

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and saving time. While MCRs have been extensively developed for the synthesis of various heterocyclic structures like dihydropyridines and thiazoles, their application for the direct synthesis of the 9,10-dihydrophenanthrene core is not widely reported in the surveyed literature. ornl.govnih.gov The development of a one-pot, multicomponent protocol for this compound would represent a significant advancement in synthetic efficiency.

Carbanion-induced ring transformation reactions are a novel approach for constructing complex molecular architectures from simpler cyclic precursors. This strategy typically involves the reaction of a carbanion with a heterocyclic compound, leading to a ring-opening and subsequent ring-closing cascade to form a new carbocyclic or heterocyclic system. While this method has been successfully employed to create compounds such as substituted benzaldehydes and dibenzofurans from 2H-pyran-2-one derivatives, its specific application to generate the 9,10-dihydrophenanthrene skeleton is not documented in the available search results.

Intramolecular condensation and cycloisomerization reactions provide another effective pathway to the dihydrophenanthrene core. A notable example is the gold-catalyzed cycloisomerization of readily available o'-alkenyl-o-alkynylbiaryls. This reaction can be selectively tuned to produce either phenanthrene or dihydrophenanthrene derivatives in high yields, with the solvent playing a crucial role in switching the selectivity.

Another powerful method is the palladium-catalyzed intramolecular dehydrogenative coupling of two aryl C-H bonds. nih.gov This approach allows for the direct formation of the central ring of the dihydrophenanthrene system from a biphenyl-type precursor. For example, 5,6-dihydrophenanthridines, which are aza-analogues of dihydrophenanthrenes, have been efficiently synthesized using this strategy. nih.gov The reaction typically employs a palladium(II) catalyst, such as Pd(TFA)₂, and an oxidant in a suitable solvent. nih.gov

Mechanistic Studies of Dihydrophenanthrene Formation and Reactivity

Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The formation of the 9,10-dihydrophenanthrene core via the intramolecular Heck reaction is believed to proceed through a well-established catalytic cycle. libretexts.org

The generally accepted mechanism for the neutral pathway of the Heck reaction involves three main stages:

Oxidative Addition : A coordinatively unsaturated Pd(0) complex reacts with the aryl halide of the substrate, leading to the formation of a Pd(II) intermediate. wikipedia.orglibretexts.org

Migratory Insertion : The alkene moiety of the substrate coordinates to the palladium center, followed by insertion into the Pd-carbon bond. This key step forms the new C-C bond and creates the cyclic structure. wikipedia.orglibretexts.org

β-Hydride Elimination and Reductive Elimination : A hydrogen atom from the carbon beta to the palladium is eliminated, forming a palladium-hydride species and the alkene product. The catalyst is then regenerated by reductive elimination of HX, typically facilitated by a base. libretexts.org

Alternatively, a mechanism involving a 6π electrocyclic ring closure has also been proposed. espublisher.com This pathway suggests the initial formation of an O-Pd complex, followed by a disrotation reaction to form the dihydrophenanthrene ring and subsequent elimination of formaldehyde. espublisher.com However, theoretical calculations have suggested that the intramolecular Heck mechanism is energetically more favorable. espublisher.com

Mechanistic studies on palladium-catalyzed C-H/C-H dehydrogenative coupling have indicated that the cleavage of a C-H bond is likely involved in the rate-determining step, as suggested by kinetic isotope effect (KIE) experiments. nih.gov A plausible mechanism involves an initial directed palladation, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate, which then undergoes reductive elimination to yield the product and regenerate the active Pd(II) catalyst. nih.gov

Elucidation of Electron Transfer Processes in Photocarboxylation of Aromatic Hydrocarbons

Photocarboxylation reactions represent a significant pathway for the functionalization of organic molecules, including aromatic hydrocarbons. The underlying mechanism often involves electron transfer processes, which can be initiated by light. The photoinduced decarboxylation of carboxylic acids, for instance, can be sensitized or enhanced by the presence of aromatic hydrocarbons.

Research into the photodecarboxylation of compounds like pyruvic acid has shown that the process is highly dependent on an electron transfer mechanism. rsc.org When irradiated in the presence of an electron acceptor, the yield of carbon dioxide, a product of decarboxylation, is significantly increased. rsc.org This suggests that the excited state of the acid transfers an electron, initiating the fragmentation. Aromatic hydrocarbons can act as triplet quenchers in these reactions. rsc.org For example, the excited triplet state of pyruvic acid can be quenched by naphthalene (B1677914), leading to the formation of triplet naphthalene. This is followed by an electron transfer from the triplet naphthalene back to the pyruvic acid, generating a naphthalene radical cation and the reduced form of the acid. rsc.org

This principle of photoinduced electron transfer is broadly applicable. Studies have demonstrated that a direct electron transfer between alkyl carboxylic acids and excited-state substrates can facilitate C-H alkylation without the need for a catalyst or additive. organic-chemistry.org In one such system, visible light irradiation was sufficient to promote electron transfer from an alkyl carboxylic acid to an excited quinoxalin-2(1H)-one, leading to decarboxylation and the formation of an alkyl radical, which then functionalizes the substrate. organic-chemistry.org The efficiency of these reactions underscores the utility of light to mediate electron transfer, overcoming the high oxidation potentials of alkyl carboxylates. organic-chemistry.org

Table 1: Factors Influencing Photoinduced Decarboxylation via Electron Transfer

FactorObservationImplication on Mechanism
Electron Acceptors Enhanced carbon dioxide production in their presence. rsc.orgSupports a mechanism involving electron transfer from the excited state of the carboxylic acid.
Aromatic Hydrocarbons Can act as 'sensitizers' or quenchers, sometimes enhancing CO2 yield. rsc.orgAromatic compounds can mediate the electron transfer process, forming radical cation intermediates. rsc.org
Solvent Reaction efficiency is highly solvent-dependent. rsc.orgThe solvent can influence the stability of charged intermediates formed during electron transfer.
Light Irradiation Reaction is initiated by visible or UV light. organic-chemistry.orgProvides the necessary energy to access the excited state required for electron transfer. organic-chemistry.org

Computational Approaches to Reaction Mechanisms of Phenanthrene Systems

Computational chemistry provides powerful tools for investigating the complex reaction mechanisms associated with phenanthrene and its derivatives. These methods allow for the detailed examination of reaction pathways, transition states, and the electronic and steric factors that govern reactivity. numberanalytics.com

For reactions involving the phenanthrene framework, such as oxidation, reduction, and cycloaddition, computational models can elucidate the step-by-step processes. numberanalytics.com For example, the oxidation of phenanthrene can be modeled to show the initial formation of a radical cation, its subsequent reaction with oxygen to form a peroxide intermediate, and the decomposition of this intermediate. numberanalytics.com Similarly, cycloaddition reactions with dienophiles can be analyzed to understand the formation of the necessary diene system within the phenanthrene structure. numberanalytics.com

Semi-empirical molecular orbital methods, such as NDDO (Neglect of Diatomic Differential Overlap), have been used to study the electronic structure of phenanthrene derivatives. researchgate.net For instance, calculations on 9,10-bis(arylimino)-9,10-dihydrophenanthrenes have revealed that the energy of the Lowest Unoccupied Molecular Orbital (LUMO) is highly dependent on the puckering of the phenanthrene backbone. researchgate.net This type of analysis is critical for predicting the reactivity of these compounds in, for example, electron transfer reactions or in their coordination to metal centers. researchgate.net

Transcriptomics analysis, a computational biological technique, has also been used to understand the degradation pathways of related polycyclic aromatic hydrocarbons like benzo[a]pyrene. By analyzing gene expression, researchers can identify the enzymes involved in the metabolic pathways, such as ring cleavage, providing a systems-level view of the reaction mechanism. mdpi.com

Table 2: Key Factors in Phenanthrene Reaction Mechanisms Investigated Computationally

FactorDescriptionRelevance to Mechanism
Steric Effects The spatial arrangement of atoms and functional groups (e.g., an octyl group) within the molecule. numberanalytics.comCan hinder or favor certain reaction pathways by blocking or allowing access to reactive sites. numberanalytics.com
Electronic Effects The distribution of electron density across the aromatic system. numberanalytics.comInfluences the reactivity of specific sites towards electrophiles or nucleophiles. numberanalytics.com
Reaction Conditions Parameters such as temperature, solvent, and the presence of catalysts. numberanalytics.comCan significantly alter the energy barriers of reaction pathways, favoring one mechanism over another. numberanalytics.com
Molecular Geometry Puckering and planarity of the ring system. researchgate.netAffects orbital energies (e.g., LUMO), which influences electronic properties and reactivity. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Dihydrophenanthrene Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 2-Octyl-9,10-dihydrophenanthrene. It provides detailed information about the carbon-hydrogen framework.

For complex molecules, one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, often exhibit signal overlap, making unambiguous assignments challenging. youtube.com Two-dimensional (2D) NMR experiments are indispensable in such cases, as they reveal correlations between different nuclei, allowing for the comprehensive assembly of the molecular structure. youtube.comslideshare.net

Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton (¹H-¹H) coupling networks, which is crucial for tracing the connectivity within the octyl chain and the aromatic and aliphatic protons of the dihydrophenanthrene core. Heteronuclear correlation experiments, like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are vital for linking protons to their directly attached carbons (HSQC) and to carbons separated by two or three bonds (HMBC). These techniques are instrumental in assigning the quaternary carbons and confirming the substitution pattern on the aromatic rings. slideshare.net

The ¹H NMR spectrum of the parent 9,10-dihydrophenanthrene (B48381) shows characteristic signals for the aromatic protons and the aliphatic protons at the C9 and C10 positions. chemicalbook.com The aromatic protons typically appear in the range of δ 7.2-7.8 ppm, while the methylene (B1212753) protons of the dihydro bridge resonate as a singlet around δ 2.87 ppm. chemicalbook.com In this compound, the introduction of the octyl group will induce changes in the chemical shifts of the aromatic protons on the substituted ring due to its electronic effects. The protons of the octyl chain itself will exhibit characteristic multiplets in the aliphatic region of the spectrum (typically δ 0.8-2.6 ppm).

The ¹³C NMR spectrum of 9,10-dihydrophenanthrene provides signals for the different carbon environments. nih.gov The introduction of the octyl substituent at the C2 position will cause a downfield shift for the C2 carbon and will also influence the chemical shifts of the other carbons in the substituted ring. The carbons of the octyl chain will appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H17.6-7.8-
H37.1-7.3-
H47.3-7.5-
H57.2-7.4-
H67.2-7.4-
H77.3-7.5-
H87.7-7.9-
H9/H10~2.9~29
Octyl-CH₂ (α)2.5-2.730-35
Octyl-CH₂ (β-η)1.2-1.622-32
Octyl-CH₃ (ω)~0.9~14
C1-125-130
C2-140-145
C3-125-130
C4-128-132
C4a-135-140
C4b-135-140
C5-126-130
C6-126-130
C7-126-130
C8-126-130
C8a-135-140
C10a-135-140
C9/C10-~29
Octyl-C (α-ω)-14-35
Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification and Molecular Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the octyl chain and the dihydrophenanthrene bridge appear just below 3000 cm⁻¹. The spectrum will also feature characteristic C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region. Bending vibrations for the CH₂ and CH₃ groups of the octyl chain will be present in the 1470-1370 cm⁻¹ range. chemicalbook.com

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretch3100-3000
Aliphatic C-H Stretch (CH₂, CH₃)2960-2850
Aromatic C=C Stretch1600-1450
CH₂ Bending (Scissoring)~1465
CH₃ Bending (Asymmetric)~1450
CH₃ Bending (Symmetric)~1375
Aromatic C-H Out-of-Plane Bending900-675

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The parent 9,10-dihydrophenanthrene exhibits absorption maxima characteristic of its biphenyl-like conjugated system. aatbio.com The introduction of an octyl group at the 2-position is expected to cause a slight red shift (bathochromic shift) of these absorption bands due to the alkyl group's electron-donating nature, which can subtly influence the energy of the π-π* transitions. For 9,10-dihydrophenanthrene, excitation and emission peaks have been noted at 262 nm and 318 nm respectively. aatbio.com

Table 3: Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Expected Wavelength Range (nm)
π → π250-300
π → π300-350

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm the compound's molecular weight. The fragmentation pattern would likely involve the loss of the octyl chain or parts of it, leading to characteristic fragment ions. A prominent fragmentation pathway would be benzylic cleavage, resulting in the loss of a C₇H₁₅ radical to form a stable carbocation. The fragmentation of the parent 9,10-dihydrophenanthrene shows major peaks at m/z 180, 179, 178, and 165. nih.gov

Table 4: Expected Mass Spectrometry Data for this compound

Ion Expected m/z Value Description
[M]⁺292.21Molecular Ion
[M-C₇H₁₅]⁺193.10Loss of a heptyl radical
[M-C₈H₁₇]⁺179.08Loss of the octyl radical
[C₁₄H₁₁]⁺179.08Dihydrophenanthrenyl cation
[C₁₃H₉]⁺165.07Fluorenyl cation

Chiroptical Spectroscopy (e.g., ECD) for Absolute Configuration Determination of Chiral Analogues

While this compound itself is not chiral, related dihydrophenanthrene derivatives can be. nih.gov For such chiral analogues, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for determining the absolute configuration. acs.org ECD measures the differential absorption of left and right circularly polarized light. acs.org The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, can be compared with theoretical spectra calculated using quantum chemical methods to establish the absolute stereochemistry of the molecule. For instance, the absolute configuration of stereoisomers of 9,10-dihydroxy-9,10-dihydrophenanthrene has been determined using such methods.

X-ray Crystallography for Solid-State Structural Confirmation

Detailed research findings on the specific crystal structure of this compound are not extensively available in the public domain. However, analysis of the parent molecule, 9,10-dihydrophenanthrene, and related derivatives provides a foundational understanding of the crystallographic properties that can be anticipated for its 2-octyl substituted analogue.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous confirmation of molecular structures, offering detailed insights into bond lengths, bond angles, and intermolecular interactions.

For the broader class of 9,10-dihydrophenanthrene derivatives, crystallographic studies have been instrumental. For instance, studies on azomethines derived from 2-amino-9,10-dihydrophenanthrene (B8374235) have explored their mesogenic, or liquid crystal, behavior. rsc.org While not a direct analysis of this compound, this research underscores the importance of the 9,10-dihydrophenanthrene core in influencing the solid-state packing and, consequently, the material's physical properties. rsc.org

It is important to distinguish the parent compound, 9,10-dihydrophenanthrene, from its various derivatives, as substitutions on the aromatic rings can significantly alter the crystal packing and molecular conformation. nih.govnist.govnist.gov For example, the introduction of hydroxyl groups, as seen in (9S,10S)-9,10-dihydrophenanthrene-9,10-diol, leads to specific stereochemical configurations that have been confirmed using advanced spectroscopic methods. nih.gov Similarly, the formation of an epoxide, as in 9,10-Epoxy-9,10-dihydrophenanthrene, introduces distinct structural features. nih.gov

While specific crystallographic data for this compound is not available, a hypothetical data table based on expected values for similar aromatic hydrocarbons is presented below for illustrative purposes.

Hypothetical Crystallographic Data for this compound

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 15.2
c (Å) 9.8
α (°) 90
β (°) 105.3
γ (°) 90
Volume (ų) 1510

Computational Chemistry Studies on 2 Octyl 9,10 Dihydrophenanthrene Systems

Quantum Chemistry Calculations for Molecular Geometry and Electronic Structure

Quantum chemistry calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 2-Octyl-9,10-dihydrophenanthrene, these calculations can elucidate how the addition of the octyl group influences the geometry and electronic properties of the dihydrophenanthrene core.

Density Functional Theory (DFT) is a commonly employed method for these investigations, often using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov Such calculations can determine key geometrical parameters, including bond lengths, bond angles, and dihedral angles. The results of these calculations can indicate that the structure of each molecule corresponds to a local minimum on the potential energy surface. researchgate.net

The electronic structure can be further analyzed through the examination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their energy gap (HOMO-LUMO gap) are crucial in predicting the chemical reactivity and electronic properties of the molecule. For instance, a smaller HOMO-LUMO gap can suggest higher reactivity and potential applications in organic electronics. researchgate.net

Table 1: Calculated Geometrical Parameters for this compound

ParameterValue
C-C bond length (aromatic)~1.39 - 1.42 Å
C-C bond length (aliphatic)~1.53 - 1.55 Å
C-H bond length~1.09 - 1.10 Å
Dihedral Angle (between phenyl rings)~15 - 25°

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations.

Table 2: Calculated Electronic Properties for this compound

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap4.6 eV
Dipole Moment~0.5 D

Note: The values presented are hypothetical and representative of what would be expected from DFT calculations.

Prediction of Spectroscopic Properties through Theoretical Models (e.g., IR, UV-Vis, NMR)

Theoretical models can predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization.

Infrared (IR) Spectroscopy: By performing frequency calculations at the same level of theory used for geometry optimization, the vibrational modes of the molecule can be determined. researchgate.net The resulting theoretical IR spectrum will show characteristic peaks corresponding to specific functional groups and vibrational motions, such as C-H stretching of the alkyl chain and aromatic rings, and C=C stretching of the aromatic system.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules. researchgate.net These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insights into the electronic transitions occurring within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict the ¹H and ¹³C NMR chemical shifts. These theoretical predictions are valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound

SpectrumPredicted Peaks
IR~2850-2960 cm⁻¹ (C-H stretch, alkyl), ~3020-3080 cm⁻¹ (C-H stretch, aromatic), ~1600 cm⁻¹ (C=C stretch, aromatic)
UV-Vis (λmax)~260 nm, ~300 nm
¹H NMR (δ)~7.2-7.8 ppm (aromatic), ~2.5-2.8 ppm (benzylic), ~0.9-1.6 ppm (alkyl)
¹³C NMR (δ)~120-140 ppm (aromatic), ~30-40 ppm (benzylic), ~14-32 ppm (alkyl)

Note: The values presented are hypothetical and representative of what would be expected from theoretical calculations.

Simulation of Reactive Sites and Transformation Pathways

Computational methods can be used to predict the most likely sites for chemical reactions and to simulate the pathways of molecular transformations. For this compound, this can include studying its susceptibility to oxidation, reduction, or electrophilic substitution.

Analysis of the frontier molecular orbitals (HOMO and LUMO) can indicate the regions of the molecule that are most likely to act as electron donors or acceptors. Additionally, mapping the electrostatic potential onto the electron density surface can reveal the electron-rich and electron-poor areas of the molecule, providing further clues about its reactivity.

Transition state theory can be used to calculate the activation energies for various potential reactions, allowing for the prediction of the most favorable transformation pathways. This can be particularly useful in understanding the degradation or metabolism of such compounds.

Molecular Dynamics Simulations and Conformational Analysis of Alkylated Dihydrophenanthrenes

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.govnyu.edu For this compound, MD simulations can be used to explore its conformational landscape, particularly the flexibility of the octyl chain and its interaction with the rigid dihydrophenanthrene core.

These simulations can reveal the preferred conformations of the molecule and the energy barriers between different conformational states. researchgate.net This information is crucial for understanding how the molecule might interact with other molecules or biological systems. MD simulations can also be used to calculate various thermodynamic properties, such as the free energy of binding to a receptor or the partitioning behavior between different solvents. The stability of a complex can be confirmed through long-duration molecular dynamics simulations. nih.gov

Development of Computational Databases for Polycyclic Aromatic Systems

The development of comprehensive computational databases for polycyclic aromatic systems is a significant undertaking that facilitates data-driven research. nih.govchemrxiv.orgchemrxiv.org Projects like the COMPAS (COMputational database of Polycyclic Aromatic Systems) Project are creating large, freely accessible repositories of calculated structures and properties for a wide range of polycyclic aromatic hydrocarbons (PAHs). acs.org

These databases typically contain information on optimized geometries, electronic properties, and spectroscopic data for thousands of compounds, calculated at various levels of theory. researchgate.net While a specific entry for this compound may not be present in all public databases, the methodologies and data for related polycyclic aromatic systems provide a valuable framework for its computational study. nih.govresearchgate.net These resources are invaluable for training machine learning models to predict the properties of new or uncharacterized PAHs and for identifying structure-property relationships across large chemical spaces. chemrxiv.orgchemrxiv.org

Derivatives, Analogues, and Structural Modifications of 2 Octyl 9,10 Dihydrophenanthrene

Synthesis and Characterization of Substituted Dihydrophenanthrenes

The synthesis of substituted 9,10-dihydrophenanthrenes can be achieved through various methodologies, including palladium-catalyzed reactions and multi-component approaches. mdpi.comespublisher.com One notable method involves a palladium-catalyzed 6π electrocyclic reaction, which has been successfully employed to create a range of substituted 9,10-dihydrophenanthrene (B48381) compounds. espublisher.com This reaction proceeds by treating a substituted 2-(1-bromo-3,4-dihydro-naphthen-2-yl)-3,6-dihydro-2H-pyran with a palladium catalyst, such as Pd(OAc)₂, along with a base and a phosphine (B1218219) ligand. espublisher.com This process leads to the formation of a fused aromatic ring through the cleavage of the pyran ring, followed by cyclization and aromatization. espublisher.com

Another efficient approach is a one-pot multi-component reaction involving aldehydes, malononitrile, 1-tetralone, and ammonium (B1175870) acetate (B1210297) to yield 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles. mdpi.com These reactions are advantageous for their efficiency and the ability to generate complex molecules in a single step. mdpi.com

Characterization of these synthesized compounds relies heavily on spectroscopic techniques and X-ray crystallography. mdpi.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are crucial for elucidating the molecular structure, while X-ray crystallography provides definitive information about the solid-state conformation and the puckering of the dihydrophenanthrene backbone. researchgate.net For instance, the structure of (Z,Z)-9,10-bis(phenylimino)-9,10-dihydrophenanthrene has been determined by X-ray diffraction, revealing the specific spatial arrangement of the phenyl-BIP ligand. researchgate.net

Starting Material Reaction Type Key Reagents Product Yield
2-(1-bromo-3,4-dihydro-naphthen-2-yl)-3,6-dihydro-2H-pyran derivativesPalladium-catalyzed 6π electrocyclic reactionPd(OAc)₂, Cs₂CO₃, PPh₃, TBACSubstituted 9,10-dihydrophenanthrenesGood
Aldehydes, malononitrile, 1-tetralone, ammonium acetateOne-pot multi-component reaction-3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles72%-84%
Benzil-derived diiminesMetal-mediated cyclodehydrogenation-9,10-bis(arylimino)-9,10-dihydrophenanthrene-

Exploration of Alkyl Chain Variations and Their Synthetic Implications

The introduction of alkyl groups, such as the octyl group in 2-Octyl-9,10-dihydrophenanthrene, can be accomplished through various synthetic strategies. Palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, are powerful tools for introducing alkyl and aryl substituents onto the phenanthrene (B1679779) core. espublisher.com These reactions offer a high degree of control over the position and nature of the substituent.

A novel palladium-catalyzed approach has been developed that allows for the synthesis of mono- and di-alkylated phenanthrenes. espublisher.comespublisher.com This method utilizes a Heck reaction followed by a Reverse Diels-Alder reaction, enabling the introduction of one or two alkyl groups onto the newly formed benzene (B151609) ring of the phenanthrene structure. espublisher.com The synthesis begins with aromatic bromoaldehydes, which are converted to homoallyl alcohols and then to diallylated compounds. espublisher.com These precursors undergo a metathesis reaction using Grubbs' catalyst to form a cyclic intermediate, which is then treated with a palladium catalyst to yield the desired alkylated phenanthrene. espublisher.com

The length and branching of the alkyl chain can influence the physical and chemical properties of the resulting dihydrophenanthrene derivatives. For instance, the lipophilicity and solubility in organic solvents are directly affected by the nature of the alkyl substituent. espublisher.com These properties are critical for applications in materials science and medicinal chemistry.

Reaction Type Starting Materials Key Reagents/Catalysts Product Type
Palladium-catalyzed Heck and Reverse Diels-AlderAromatic bromoaldehydes, allyl bromideIndium, Sodium hydride, Grubbs' catalyst, Pd(OAc)₂Mono- and di-alkylated phenanthrenes
Suzuki-Miyaura CouplingBromo-phenanthrene derivatives, alkylboronic acidsPalladium catalyst, baseAlkyl-substituted phenanthrenes

Phenanthrene, Dihydrophenanthrene, and Octahydrophenanthrene Interconversions

The interconversion between phenanthrene, 9,10-dihydrophenanthrene, and various octahydrophenanthrene isomers is primarily achieved through catalytic hydrogenation and dehydrogenation reactions. These transformations are crucial for producing a range of partially and fully saturated polycyclic aromatic hydrocarbons. mdpi.com

Hydrogenation: The catalytic hydrogenation of phenanthrene can yield a mixture of products, including 9,10-dihydrophenanthrene, tetrahydrophenanthrene, and octahydrophenanthrene. The selectivity of the reaction depends on the catalyst, solvent, and reaction conditions. mdpi.comrsc.org For example, using a copper chromite catalyst at 150°C and high hydrogen pressure can selectively produce 9,10-dihydrophenanthrene in high yield. prepchem.com For more complete hydrogenation to octahydrophenanthrene or perhydrophenanthrene, more active catalysts like nickel or ruthenium nanoparticles are often employed. rsc.orgprepchem.comfrontiersin.org The hydrogenation of phenanthrene often proceeds stepwise, with 9,10-dihydrophenanthrene being a key intermediate. mdpi.comresearchgate.net Further hydrogenation can lead to different octahydrophenanthrene isomers, such as the symmetric (sym) and asymmetric (asym) forms. researchgate.net The saturation of octahydrophenanthrene to perhydrophenanthrene is considered the rate-determining step in the complete hydrogenation process. frontiersin.org

Dehydrogenation: The reverse process, dehydrogenation, can be used to convert octahydrophenanthrenes back to dihydrophenanthrenes or fully aromatic phenanthrenes. This process is of interest for hydrogen storage applications, where polycyclic naphthenes can act as liquid organic hydrogen carriers (LOHCs). nih.gov The dehydrogenation of octahydrophenanthrene isomers can be carried out using catalysts like platinum on carbon (Pt/C) at elevated temperatures. nih.gov

Process Starting Material Product(s) Catalyst Typical Conditions
HydrogenationPhenanthrene9,10-DihydrophenanthreneCopper chromite150°C, 150-200 atm H₂
HydrogenationPhenanthreneTetrahydrophenanthrene, OctahydrophenanthreneNickel, Ruthenium nanoparticlesVaries
DehydrogenationOctahydrophenanthreneDihydrophenanthrene, PhenanthrenePt/CElevated temperatures

Heteroatom-Containing Dihydrophenanthrene Derivatives and Their Research Significance

The incorporation of heteroatoms, such as nitrogen or sulfur, into the dihydrophenanthrene scaffold leads to aza- and thia-dihydrophenanthrene derivatives, which often exhibit interesting biological and material properties. beilstein-journals.orgnih.gov

Aza-dihydrophenanthrenes: Nitrogen-containing analogues, such as phenanthridines and their dihydro-derivatives, are of significant interest in medicinal chemistry. beilstein-journals.orgnih.gov For instance, 4-aza-2,3-dihydropyridophenanthrene derivatives have been synthesized and evaluated for their potential as apoptosis-inducing agents in cancer cells. nih.gov The synthesis of these compounds can be achieved through multi-component reactions, for example, by reacting a phenanthrene amine precursor with an aldehyde and tetronic acid. nih.gov Another approach involves the rhodium(III)-catalyzed C-H activation and relay Diels-Alder reaction to construct 9,10-dihydrophenanthrene derivatives containing a pyridine (B92270) ring. nih.gov

Thia-dihydrophenanthrenes: Sulfur-containing dihydrophenanthrenes have also been explored. The synthesis of 6-(sulfonylmethyl)phenanthridines can be achieved via a photocatalytic process involving the generation of a sulfonyl radical from a sulfonyl chloride. beilstein-journals.org

Bora-dihydrophenanthrenes: Boron-nitrogen containing polycyclic aromatic hydrocarbons (BN-PAHs) are another class of heteroatom-containing analogues. 1,10a-Dihydro-1-aza-10a-boraphenanthrene has been synthesized and shown to exhibit high fluorescence quantum yields, making it a promising candidate for optoelectronic applications. nih.gov

The research significance of these heteroaromatic derivatives lies in their potential applications as pharmaceuticals, organic light-emitting diodes (OLEDs), and fluorescent probes. beilstein-journals.orgnih.govnih.gov The introduction of heteroatoms significantly alters the electronic properties and biological activity of the parent dihydrophenanthrene molecule.

Heteroatom Derivative Class Synthetic Approach Research Significance
NitrogenAza-dihydrophenanthrenes (e.g., phenanthridines)Multi-component reactions, Rh(III)-catalyzed C-H activationAnticancer agents, broad-spectrum 3CLpro inhibitors
SulfurThia-dihydrophenanthrenesPhotocatalytic radical cyclization-
Boron/NitrogenBora-dihydrophenanthrenesBorylative cyclizationOptoelectronic materials, fluorescent probes

Biological Activity and Mechanistic Insights

Exploration of Potential Biological Activities of Dihydrophenanthrenes

Research into the biological activities of dihydrophenanthrenes has revealed their potential in several key therapeutic areas. These compounds have demonstrated notable effects, which are detailed in the following subsections.

Dihydrophenanthrenes are recognized for their potential anti-inflammatory properties. mdpi.comnih.govresearchgate.net Studies have shown that these compounds can modulate inflammatory pathways. For instance, some phytochemicals are known to inhibit enzymes like cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are crucial mediators of inflammation. nih.gov They can also attenuate oxidative stress during inflammation by activating the Nrf2-Keap1 pathway, which boosts the activity of antioxidant enzymes. nih.gov

Furthermore, certain compounds with anti-inflammatory effects can modulate the Toll-like receptor 4 (TLR4) and MyD88 pathways in macrophages by blocking the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. nih.gov The inhibition of mitogen-activated protein kinase (MAPK) and activator protein-1 (AP-1) activation, as well as the phosphorylation of IκB-α, are other mechanisms through which anti-inflammatory actions are exerted. nih.gov Protectin D1, a docosahexaenoic acid-derived mediator, has been shown to be a potent stereoselective anti-inflammatory molecule, attenuating human neutrophil transmigration and reducing polymorphonuclear leukocyte infiltration in peritonitis models. nih.gov

Dihydrophenanthrenes have demonstrated a broad spectrum of antimicrobial activities. mdpi.comnih.govresearchgate.net For example, loroglossol (B1215561) and hircinol (B1204073), two dihydrophenanthrenes isolated from Himantoglossum robertianum, have shown activity against Escherichia coli and Staphylococcus aureus. mdpi.com Hircinol, in particular, was effective against both Gram-negative and Gram-positive bacteria at relatively low concentrations. mdpi.com Similarly, a study on phenanthrenes from Juncus articulatus revealed that several compounds exhibited potent activity against both methicillin-susceptible Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 15.1 µM. nih.gov These compounds were also found to inhibit biofilm formation. nih.gov

In terms of antifungal properties, 9,10-dihydrophenanthrene-2-carboxylic acid, isolated from the marine bacterium Pseudomonas putida, was found to be active against various fungal strains, showing strong activity against Candida albicans with a MIC value of 20 μg/ml. nih.govresearchgate.net Another study highlighted a new phenanthrene (B1679779) from Juncus effusus that displayed remarkable antifungal activities against six agricultural pathogenic fungi with MIC values ranging from 3.125 to 12.5 μg/mL. researchgate.net However, some dihydrophenanthrenes, such as stemanthrenes A-C, have shown only weak antifungal effects. nih.gov The antimicrobial action of some phenolic compounds is thought to be due to their ability to damage the bacterial membrane or disrupt cell peptidoglycans. nih.gov

Table 1: Antimicrobial Activity of Selected Dihydrophenanthrenes and Related Compounds

Compound/Extract Target Organism(s) Observed Effect Reference
Loroglossol & Hircinol Escherichia coli, Staphylococcus aureus Antimicrobial activity mdpi.com
Hircinol Gram-negative and Gram-positive bacteria Effective at low concentrations mdpi.com
Articulins & other phenanthrenes MSSA, MRSA MIC values of 15.1–15.3 μM nih.gov
9,10-dihydrophenanthrene-2-carboxylic acid Candida albicans MIC value of 20 μg/ml nih.govresearchgate.net
Phenanthrene from Juncus effusus Agricultural pathogenic fungi MIC values of 3.125–12.5 μg/mL researchgate.net
Stemanthrenes A-C Cladosporium herbarum Weak antifungal activity nih.gov

The antioxidant properties of dihydrophenanthrenes have been a significant area of investigation. mdpi.comresearchgate.netnih.gov Loroglossol and hircinol were shown to increase the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) S-transferase (GST) in polymorphonuclear leukocytes. mdpi.comresearchgate.net This increase in enzyme activity is often linked to a response to oxidative stress, helping to counteract the negative effects of reactive oxygen species (ROS). mdpi.com

A dihydrophenanthrene derivative isolated from Dendrobium virgineum demonstrated protective effects against hydrogen-peroxide-induced oxidative stress in human retinal pigment epithelium cells. nih.gov This compound was found to enhance the antioxidant system in these cells, suggesting its potential as an agent to protect against oxidative stress. nih.gov Similarly, phenanthrene and dihydrophenanthrene derivatives from Dioscorea communis have been investigated for their antioxidant activity using various assays. nih.gov While some dihydrophenanthrenes show antioxidant potential, it's noteworthy that for certain compounds like callosin, strong radical-scavenging activity did not correlate with antiproliferative activity, indicating that these effects can be independent. nih.gov

The cytotoxic potential of dihydrophenanthrenes against various cancer cell lines has been extensively studied. mdpi.comnih.govresearchgate.netnih.govnih.gov Bioassay-guided fractionation of extracts from Calanthe arisanensis led to the isolation of several new dihydrophenanthrenes that exhibited significant cytotoxic activity against a panel of human cancer cell lines, including those of the prostate (PC-3) and breast (MCF-7). nih.gov One compound, in particular, showed high potency with EC50 values below 0.5 μg/mL against all tested cell lines. nih.gov

Loroglossol and hircinol have also demonstrated anti-proliferative effects on gastric cancer cell lines, inducing apoptosis. mdpi.comresearchgate.net These findings are consistent with other reports on the cytotoxic activity of phenanthrene derivatives against various human cancer cells, such as osteosarcoma and breast cancer cells. mdpi.com Interestingly, some studies suggest that these compounds may exhibit selective toxicity, being more effective against cancer cells while being well-tolerated by normal cells. mdpi.com The cytotoxic activity of juncusol (B1673165) and related 9,10-dihydrophenanthrenes has also been confirmed in human lymphoblastic leukemia, mouse melanoma, and mouse lymphocytic leukemia cell cultures. nih.gov

Table 2: Cytotoxic Activity of Selected Dihydrophenanthrenes

Compound Cell Line(s) Activity (IC50/EC50) Reference
Dihydrophenanthrenes from Calanthe arisanensis PC-3, MCF-7, and others EC50 < 4 μg/mL nih.gov
Compound 1 from Calanthe arisanensis MCF-7 and others EC50 < 0.02 μg/mL nih.gov
Loroglossol Gastric cancer cell lines (AGS, KATO-III) Anti-proliferative, induces apoptosis mdpi.comresearchgate.net
Hircinol Gastric cancer cell lines (AGS) Anti-proliferative, induces apoptosis mdpi.comresearchgate.net
Juncusol B-16 mouse melanoma, L-1210 mouse lymphocytic leukemia IC50 = 12.5 μg/mL, 13.8 μg/mL nih.gov
Desvinyljuncusol CCRF-CEM, B-16, L-1210 IC50 = 9.3 μg/mL, 17.5 μg/mL, 10.2 μg/mL nih.gov

Certain dihydrophenanthrene derivatives have been evaluated for their ability to inhibit cholinesterases, enzymes linked to neurodegenerative diseases like Alzheimer's. nih.gov A study on phenanthrene and dihydrophenanthrene derivatives from Dioscorea communis evaluated their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for the first time. nih.gov Inhibition of these enzymes can increase the levels of acetylcholine (B1216132) in the brain, which is a therapeutic strategy for managing symptoms of Alzheimer's disease. frontiersin.org While research in this specific area for dihydrophenanthrenes is still emerging, the structural similarities to other known cholinesterase inhibitors suggest a potential avenue for future investigation. For example, some fungicides with triazole structures, which share some chemical features with certain natural products, have been shown to be potent inhibitors of cholinesterases. mdpi.com

Elucidation of Molecular Mechanisms of Action in Research Models

Understanding the molecular mechanisms behind the biological activities of dihydrophenanthrenes is crucial for their development as potential therapeutic agents. Research has begun to unravel some of these pathways.

For instance, the antifungal activity of some dihydrophenanthrenes is thought to be related to their chemical structure, with compounds having an unsubstituted aromatic ring A showing higher activity. nih.gov The mechanism of action for some antimicrobial phenols involves damaging the bacterial membrane. nih.gov

In the context of antioxidant and cytoprotective effects, a dihydrophenanthrene from Dendrobium virgineum was found to protect retinal cells from oxidative stress by modulating the MAPK and apoptosis pathways. nih.gov This compound was shown to decrease the production of ROS, reduce the phosphorylation of key proteins in the MAPK pathway (p38, ERK1/2), and modulate the expression of apoptosis-related proteins like cytochrome c, Bax, and Bcl-2. nih.gov It also enhanced the activity of antioxidant enzymes (SOD, CAT, GPx) and the levels of glutathione (GSH). nih.gov

The anti-proliferative and pro-apoptotic effects of loroglossol and hircinol on gastric cancer cells are also under investigation. mdpi.com The induction of apoptosis by these compounds suggests an interaction with cellular pathways that control cell death. mdpi.com Further research is needed to fully elucidate the specific molecular targets and signaling cascades involved in the diverse biological activities of dihydrophenanthrenes.

Interaction with Specific Biological Targets

While specific biological targets of 2-Octyl-9,10-dihydrophenanthrene are not extensively documented in publicly available research, studies on the broader class of 9,10-dihydrophenanthrene (B48381) derivatives have identified several potential molecular targets. For instance, certain non-peptidomimetic and non-covalent 9,10-dihydrophenanthrene derivatives have been identified as inhibitors of the SARS-CoV-2 3-chymotrypsin-like cysteine protease (3CLpro), an essential enzyme for viral replication. nih.gov Two such derivatives, C1 and C2, demonstrated potent inhibitory activity with IC50 values of 1.55 ± 0.21 μM and 1.81 ± 0.17 μM, respectively. nih.gov These findings suggest that the dihydrophenanthrene scaffold could serve as a basis for the development of antiviral agents.

Furthermore, research on juncusol, a naturally occurring dihydrophenanthrene, and its synthetic analogues suggests that these compounds may exert their antimicrobial and cytotoxic effects by acting as simple phenols. nih.gov This implies a more general mechanism of action involving disruption of cellular membranes or denaturation of proteins rather than binding to a specific high-affinity receptor.

Modulation of Cellular Pathways (e.g., MAPKs, NF-κB)

The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are critical regulators of cellular processes such as inflammation, proliferation, and survival. Research into dihydrophenanthrene derivatives has demonstrated their ability to modulate these pathways.

One study on atropisomeric 9,10-dihydrophenanthrene/bibenzyl trimers isolated from Bletilla striata revealed that one of the compounds suppressed the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting the NF-κB signaling pathway. researchgate.net This pathway is a key player in the inflammatory response, and its inhibition is a target for anti-inflammatory drug development.

Although direct evidence for this compound is not available, these findings on related structures suggest that it may also possess the ability to interfere with these crucial cellular signaling cascades.

Influence on Cell Viability and Oxidative Stress Markers in Research Studies

Dihydrophenanthrenes have been shown to exert significant effects on cell viability and markers of oxidative stress in various research models. A number of natural dihydrophenanthrenes have demonstrated cytotoxic effects against various cancer cell lines. nih.gov The cytotoxic properties of compounds like juncusol and its derivatives have been confirmed in human lymphoblastic leukemia, mouse melanoma, and mouse lymphocytic leukemia cell cultures. nih.gov

Studies have also highlighted the antioxidant potential of dihydrophenanthrenes. For example, two dihydrophenanthrenes, loroglossol and hircinol, isolated from Himantoglossum robertianum, have demonstrated antioxidant activities. nih.gov The antioxidant capacity of these compounds is an important aspect of their biological profile, as oxidative stress is implicated in a wide range of diseases.

The table below summarizes the cytotoxic activities of selected 9,10-dihydrophenanthrene derivatives against different cell lines, illustrating the potential of this class of compounds to influence cell viability.

CompoundCell LineIC50 (µg/mL)
Desvinyljuncusol (2h)CCRF-CEM (Human lymphoblastic leukemia)9.3
Desvinyljuncusol (2h)B-16 (Mouse melanoma)17.5
Desvinyljuncusol (2h)L-1210 (Mouse lymphocytic leukemia)10.2
Quaternary ammonium (B1175870) salt (2d)CCRF-CEM (Human lymphoblastic leukemia)0.9
Quaternary ammonium salt (2d)B-16 (Mouse melanoma)0.3
Quaternary ammonium salt (2d)L-1210 (Mouse lymphocytic leukemia)1.3
Quaternary ammonium salt (3d)CCRF-CEM (Human lymphoblastic leukemia)1.4
Quaternary ammonium salt (3d)B-16 (Mouse melanoma)0.5
Quaternary ammonium salt (3d)L-1210 (Mouse lymphocytic leukemia)3.7

Data sourced from a study on the antimicrobial and cytotoxic properties of 9,10-dihydrophenanthrenes. nih.gov

Structure-Activity Relationship (SAR) Studies for Dihydrophenanthrene Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For dihydrophenanthrenes, these studies have helped to identify key structural features that are important for their observed effects.

Identification of Key Structural Features for Modulating Activity

Research into the SAR of dihydrophenanthrene analogues has revealed several important structural determinants of activity. For instance, in the case of SARS-CoV-2 3CLpro inhibitors, the presence and nature of substituents on the phenanthrene ring system have been shown to be critical for inhibitory potency. nih.gov

A study on juncusol and its analogues demonstrated that the antimicrobial and cytotoxic activities were comparable between the natural product and simpler synthetic derivatives lacking a vinyl group, such as 2-hydroxy-3-methyl-9,10-dihydrophenanthrene. nih.gov This suggests that the core dihydrophenanthrene scaffold with a simple phenolic hydroxyl group is a key pharmacophore. However, the introduction of a quaternary ammonium salt group dramatically increased the potency by 10-20 times, highlighting the significant impact of specific functional groups on biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Dihydrophenanthrenes

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR models for this compound or a broad range of dihydrophenanthrene analogues are not widely reported in the available literature, the principles of QSAR are applicable to this class of compounds.

QSAR studies typically involve the calculation of various molecular descriptors that quantify different aspects of a molecule's structure, such as its electronic properties, hydrophobicity, and steric features. These descriptors are then used to build a predictive model. For example, QSAR models have been successfully developed for other classes of compounds, such as 1,4-dihydropyridines as calcium channel blockers, using methods like Density Functional Theory (DFT) and Artificial Neural Networks (ANN). researchgate.netresearchgate.net Such models can aid in the design of new, more potent analogues by predicting their activity before synthesis. The development of robust QSAR models for dihydrophenanthrenes would be a valuable tool for future drug discovery efforts based on this scaffold.

Natural Occurrence and Isolation of Dihydrophenanthrene Derivatives

Isolation from Plant Sources (e.g., Orchidaceae, Juncaceae, Dioscoreaceae)

Dihydrophenanthrene derivatives are a class of secondary metabolites found in a select group of plant families. Their isolation has been a subject of significant phytochemical research.

Orchidaceae: The orchid family is a particularly rich source of 9,10-dihydrophenanthrenes. nih.gov Over 217 such compounds have been identified from medicinal plants within this family. researchgate.net For instance, the chemical investigation of Dendrobium virgineum led to the isolation of several known compounds, including 2-methoxy-9,10-dihydrophenanthrene-4,5-diol. nih.govespublisher.com Similarly, researchers have extracted loroglossol (B1215561) and hircinol (B1204073) from the bulbs and roots of Himantoglossum robertianum and coeloginanthridin (3,5,7-trihydroxy-1,2-dimethoxy-9,10-dihydrophenanthrene) from Coelogyne cristata. tandfonline.commdpi.com Studies on Cymbidium ensifolium have yielded novel dihydrophenanthrene derivatives, while work on Aerides rosea identified 3-methoxy-9,10-dihydro-2,5,7-phenanthrenetriol, named aerosin. nih.govresearchgate.net

Juncaceae: Plants in the rush family, Juncaceae, are also known to produce these compounds. frontiersin.org Phytochemical studies of Juncus and Luzula species have resulted in the isolation of numerous phenanthrenes and their dihydro-derivatives. oeno-one.eu For example, juncuenins A-D, which are 9,10-dihydrophenanthrenes, were isolated from Juncus setchuensis. acs.org Research on Luzula sylvatica has led to the identification of several phenanthrene (B1679779) derivatives from its apolar fractions. acs.org From Juncus maritimus, four new phenanthrenes, named maritins A–D, were isolated. frontiersin.org

Dioscoreaceae: The yam family, Dioscoreaceae, is another source of these natural products. Five phenanthrene and two dihydrophenanthrene derivatives were isolated from the rhizomes of Dioscorea communis. nih.gov Further investigation into Dioscorea membranacea rhizomes led to the isolation of cytotoxic compounds, including 5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene and 2,5,6-trihydroxy-3,4-dimethoxy-9,10-dihydrophenanthrene. mdpi.com

The following table summarizes representative dihydrophenanthrene derivatives isolated from these plant families.

Compound NamePlant SourceFamily
2-methoxy-9,10-dihydrophenanthrene-4,5-diolDendrobium virgineum nih.govespublisher.comOrchidaceae
LoroglossolHimantoglossum robertianum mdpi.comOrchidaceae
HircinolHimantoglossum robertianum mdpi.comOrchidaceae
CoeloginanthridinCoelogyne cristata tandfonline.comOrchidaceae
3-methoxy-9,10-dihydro-2,5,7-phenanthrenetriol (Aerosin)Aerides rosea nih.govOrchidaceae
Juncuenins A-DJuncus setchuensis acs.orgJuncaceae
Maritins A-DJuncus maritimus frontiersin.orgJuncaceae
5,6-dihydroxy-2,4-dimethoxy-9,10-dihydrophenanthreneDioscorea membranacea mdpi.comDioscoreaceae
2,5,6-trihydroxy-3,4-dimethoxy-9,10-dihydrophenanthreneDioscorea membranacea mdpi.comDioscoreaceae
Dihydrophenanthrene derivatives 6 and 7Dioscorea communis nih.govDioscoreaceae

Biosynthetic Pathways of Natural Dihydrophenanthrenes

The biosynthesis of 9,10-dihydrophenanthrenes in plants is an intricate process that begins with common precursors from the phenylpropanoid pathway. The core structure is derived from stilbenoids, or more directly, their reduced forms known as bibenzyls (dihydrostilbenoids). nih.govmdpi.com

The key steps in the pathway are as follows:

Formation of Bibenzyl Precursors: The pathway originates with phenylpropane derivatives. A crucial step is the formation of a bibenzyl structure. This is catalyzed by the enzyme bibenzyl synthase, which is homologous to stilbene (B7821643) synthase. nih.gov Bibenzyl synthase utilizes precursors like m-hydroxyphenylpropionyl-CoA to form the bicyclic bibenzyl intermediates. nih.gov

Intramolecular Cyclization: The defining step is the intramolecular oxidative coupling of the bibenzyl intermediate to form the tricyclic 9,10-dihydrophenanthrene (B48381) skeleton. nih.gov This cyclization is believed to occur via a radical coupling mechanism. tandfonline.com

Modification: O-methylation is often a prerequisite for the conversion of bibenzyls into dihydrophenanthrenes. nih.gov Following the formation of the core structure, various modifications such as hydroxylation, methoxylation, and glycosylation can occur, leading to the diverse array of dihydrophenanthrene derivatives found in nature.

In orchids, this biosynthetic pathway can be induced by elicitors, such as fungal infections, leading to an increased production of these compounds, which act as phytoalexins. nih.gov Studies in Phalaenopsis orchids showed that the expression of genes for bibenzyl synthase increased significantly upon elicitation. nih.gov

Chemotaxonomic Significance of Dihydrophenanthrenes in Plant Species

The distribution of 9,10-dihydrophenanthrenes and related phenanthrenes is not uniform across the plant kingdom; their presence is often characteristic of specific taxa, making them valuable chemotaxonomic markers.

Juncaceae: Within the Juncaceae family, phenanthrenes are considered important taxonomic markers. oeno-one.eu Their presence in both Juncus and Luzula genera supports the close botanical relationship between them. oeno-one.euresearchgate.net Specifically, vinyl-substituted phenanthrene derivatives are considered unique chemotaxonomic markers for these two genera as they have only been reported there. researchgate.net

Orchidaceae: In the Orchidaceae family, dihydrophenanthrenes are the characteristic phytoalexins produced in response to stress, such as pathogenic fungal infections. mdpi.com The type of dihydrophenanthrene produced can be specific to the orchid species. Due to their consistent presence and structural variety within the family, these compounds may be useful for the quality control of traditional medicines derived from Orchidaceae plants. nih.govresearchgate.net

Methods for Extraction and Purification from Complex Natural Matrices

The isolation of dihydrophenanthrene derivatives from plant tissues involves a multi-step process designed to separate these compounds from a complex mixture of other metabolites.

Extraction: The initial step is typically the extraction of dried and powdered plant material with an organic solvent. Methanol (B129727) (MeOH) is a commonly used solvent for this purpose. nih.govacs.org The plant material is macerated or percolated with the solvent, often multiple times, to ensure exhaustive extraction. The resulting solution is then concentrated under vacuum to yield a crude extract. acs.orgacs.org

Purification: The crude extract undergoes several stages of purification:

Solvent-Solvent Partitioning: The crude extract is often dissolved in a water-methanol mixture and partitioned against solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and ethyl acetate (B1210297) (EtOAc). frontiersin.orgacs.org This step separates compounds based on their polarity, enriching the dihydrophenanthrenes in specific fractions (often the chloroform or ethyl acetate fractions). frontiersin.org

Column Chromatography (CC): The enriched fractions are further purified using various column chromatography techniques.

Silica (B1680970) Gel Chromatography: Vacuum Liquid Chromatography (VLC) and conventional Column Chromatography (CC) using silica gel are frequently employed. nih.govacs.org Compounds are separated by eluting the column with a gradient of solvents, for example, a hexane-acetone or hexane-ethyl acetate system. nih.govacs.org

Size-Exclusion Chromatography: Sephadex LH-20 gel chromatography is often used to separate compounds based on their molecular size, typically with methanol as the eluent. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): For final purification and isolation of individual compounds, Reverse-Phase HPLC (RP-HPLC) is commonly used. frontiersin.orgresearchgate.net

Hyphenated Techniques: Modern approaches utilize advanced hyphenated systems like HPLC-DAD-MS-SPE-UV/NMR. These powerful tools allow for the rapid identification (dereplication) of known compounds and the full structural elucidation of new compounds from very small quantities, avoiding the need for large-scale isolation. nih.gov

Environmental Fate and Degradation Pathways

Occurrence of Dihydrophenanthrenes within Broader Polycyclic Aromatic Hydrocarbon Contamination

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are widespread environmental contaminants, primarily originating from the incomplete combustion of organic materials and petrogenic sources. nih.gov Dihydrophenanthrenes, including 9,10-dihydrophenanthrene (B48381), are often found as components of these complex PAH mixtures in contaminated soils, sediments, and aquatic environments. researchgate.netethz.ch Alkylated PAHs, such as those with an octyl substituent, are significant constituents of crude oil and petroleum-derived products. nih.gov Their presence in the environment is often indicative of contamination from sources like oil spills, industrial effluents, and traffic-related emissions. mdpi.com

The physical and chemical properties of 2-Octyl-9,10-dihydrophenanthrene, particularly its increased hydrophobicity due to the octyl group, suggest that it will strongly associate with organic matter in soil and sediment. This sorption can reduce its bioavailability for microbial degradation and its mobility in the environment. Studies on various PAHs have shown that their concentrations in house dust can be an indicator of indoor exposure, though these levels are influenced by numerous factors including heating sources and proximity to outdoor pollution. nih.gov

Microbial Degradation Mechanisms of Phenanthrenes and Dihydrophenanthrenes

Microbial degradation is a primary mechanism for the removal of PAHs from the environment. frontiersin.orgfrontiersin.org The degradation of phenanthrene (B1679779) has been extensively studied and provides a model for understanding the breakdown of its derivatives like this compound.

Under aerobic conditions, bacteria initiate the degradation of phenanthrene by introducing molecular oxygen into the aromatic ring system. unesp.br The most common initial attack is catalyzed by a dioxygenase enzyme, leading to the formation of cis-dihydrodiols. nih.gov For phenanthrene, this typically occurs at the C-3,4 positions to form cis-3,4-dihydroxy-3,4-dihydrophenanthrene, or at the C-1,2 positions. nih.govresearchgate.net This initial hydroxylation is a critical step that destabilizes the aromatic structure, making it susceptible to further enzymatic reactions. unesp.br

Following the formation of the dihydrodiol, a dehydrogenase catalyzes its conversion to the corresponding dihydroxyphenanthrene. nih.gov The aromatic ring is then cleaved by either ortho- or meta-cleavage pathways, leading to the formation of intermediates such as 1-hydroxy-2-naphthoic acid. researchgate.netnih.gov This intermediate can then be further metabolized through different routes, including the phthalate (B1215562) or salicylate (B1505791) pathways, ultimately leading to compounds that can enter central metabolic cycles like the tricarboxylic acid (TCA) cycle. ethz.chresearchgate.net The presence of an alkyl substituent, such as the octyl group in this compound, can influence the rate and pathway of degradation. While some studies suggest that alkylation can hinder the initial enzymatic attack, others have shown that microorganisms can adapt to degrade alkylated PAHs, sometimes even at a faster rate than their unsubstituted counterparts. nih.gov

Table 1: Key Intermediates in the Aerobic Degradation of Phenanthrene

Intermediate CompoundRole in Degradation Pathway
cis-3,4-Dihydroxy-3,4-dihydrophenanthreneInitial product of dioxygenase attack
3,4-DihydroxyphenanthreneProduct of dihydrodiol dehydrogenation
1-Hydroxy-2-naphthoic acidKey intermediate leading to ring cleavage
Phthalic AcidA common downstream metabolite
Salicylic AcidAn alternative downstream metabolite

This table is based on the degradation of the parent compound, phenanthrene.

In the absence of oxygen, the degradation of PAHs is significantly more challenging due to the high stability of the aromatic ring. nih.gov Anaerobic degradation of phenanthrene has been observed, particularly under nitrate-reducing or sulfate-reducing conditions. The initial activation of the phenanthrene molecule under anaerobic conditions is thought to involve carboxylation, where a carboxyl group is added to the aromatic ring. This initial step is a key difference from aerobic pathways. Following activation, the aromatic rings are reduced and subsequently cleaved.

Studies with the mangrove sediment-isolated strain Clostridium pascui (MSA3) have demonstrated the potential for anaerobic phenanthrene degradation. nih.gov The process can be enhanced by the presence of co-substrates like acetate (B1210297) and lactate. nih.gov However, the presence of other pollutants such as heavy metals can inhibit anaerobic degradation. nih.gov The degradation of alkylated dihydrophenanthrenes under anaerobic conditions is likely to be even slower and more complex than that of phenanthrene due to the increased molecular size and hydrophobicity.

A variety of enzymes are involved in the intricate process of PAH biodegradation. researchgate.net The key enzymes in aerobic degradation are dioxygenases, which catalyze the initial hydroxylation of the aromatic ring. nih.gov These enzymes are often multicomponent systems and exhibit a degree of substrate specificity that can be influenced by factors like alkyl substitution. nih.gov Following the initial attack, dehydrogenases, monooxygenases, and various ring-cleavage enzymes (e.g., catechol 2,3-dioxygenase) continue the breakdown process. nih.govnih.gov

The genes encoding these degradative enzymes are often located on plasmids, which can be transferred between different bacterial species, facilitating the adaptation of microbial communities to PAH contamination. nih.gov For example, in some Sphingobium species, genes for PAH degradation, such as those encoding for ring-hydroxylating dioxygenases (ahdA1b-1) and catechol-2,3-dioxygenase (xylE), have been identified. nih.gov Fungi also contribute to PAH degradation, employing enzymes like laccases and peroxidases. nih.gov

Table 2: Key Enzymes in Phenanthrene Degradation

EnzymeFunction
Ring-hydroxylating dioxygenaseInitial oxidation of the aromatic ring
cis-Dihydrodiol dehydrogenaseConversion of dihydrodiol to diol
Catechol 2,3-dioxygenaseMeta-cleavage of the aromatic ring
LaccaseFungal enzyme involved in oxidation
PeroxidaseFungal enzyme involved in oxidation

This table is based on the degradation of the parent compound, phenanthrene, and related PAHs.

Abiotic Transformation Pathways in Environmental Systems

In addition to microbial degradation, abiotic processes can contribute to the transformation of this compound in the environment.

Phototransformation, or photodegradation, is a significant abiotic process for PAHs present in the atmosphere or at the surface of water and soil. tandfonline.com This process involves the absorption of light energy by the PAH molecule, leading to its chemical alteration. Photodegradation can occur through direct photolysis, where the PAH molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances (photosensitizers) in the environment, such as humic acids. tandfonline.com

Environmental Research Methodologies for Assessing Dihydrophenanthrene Persistence

Assessing the environmental persistence of a substance like this compound is a complex process that relies on a variety of standardized research methodologies. The primary goal is to determine the substance's half-life in different environmental compartments such as water, soil, and sediment. Regulatory frameworks, such as the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals), provide structured approaches for these assessments.

A key component of persistence assessment is the use of biodegradation simulation tests developed by the Organisation for Economic Co-operation and Development (OECD). These laboratory-based studies are designed to simulate the conditions of various environmental compartments and measure the rate of biodegradation.

The assessment of persistence for a compound like this compound would typically follow a tiered approach:

Screening Tests: Initial tests to determine if the substance is "readily biodegradable."

Simulation Studies: If a substance is not found to be readily biodegradable, more complex and environmentally relevant simulation tests are conducted. These studies aim to determine degradation half-lives under more realistic conditions.

Field or Monitoring Data: In some cases, data from field studies or environmental monitoring can provide real-world evidence of a substance's persistence.

Quantitative Structure-Activity Relationships (QSARs) may also be used to predict the potential for biodegradation based on the chemical structure of this compound. These computational models can provide initial estimates of persistence before extensive laboratory testing is undertaken.

Methodology Description Relevant OECD Test Guidelines (Examples) Information Gained
Ready Biodegradability Tests Screening-level tests to assess the potential for rapid and ultimate biodegradation in an aerobic aqueous medium.OECD 301 series (e.g., 301 B, 301 F)Indication of whether the substance is likely to persist in the environment.
Inherent Biodegradability Tests Tests to assess the potential for biodegradation under favorable conditions, suggesting the substance is not persistent if degradation occurs.OECD 302 series (e.g., 302 A, 302 B)Potential for biodegradation, even if slow.
Simulation Tests Higher-tier tests that simulate environmental compartments to determine degradation rates and half-lives.OECD 307 (Aerobic Mineralisation in Surface Water), OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems), OECD 309 (Aerobic Mineralisation in Surface Water – Simulation Biodegradation Test)Degradation half-life in specific environmental compartments for persistence assessment.
Weight-of-Evidence Approach A systematic framework for integrating all available data (screening tests, simulation studies, QSARs, field data) to make an overall assessment of persistence.Not applicableA robust and transparent conclusion on the persistence of the substance.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 2-Octyl-9,10-dihydrophenanthrene and Related Compounds

The current body of scientific literature offers a foundational understanding of 9,10-dihydrophenanthrene (B48381) and its substituted derivatives, which provides a basis for inferring the probable characteristics of this compound. Dihydrophenanthrenes are a significant class of naturally occurring and synthetic compounds. nih.govcore.ac.uk A variety of phenanthrene (B1679779) derivatives have been isolated from plants, particularly in the Orchidaceae family, and have been investigated for a range of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and antiallergic effects. nih.govcore.ac.uknih.gov

Alkylated PAHs, a category that includes this compound, are recognized as significant environmental constituents, often found in higher concentrations than their parent PAHs in locations such as coalfields. nih.gov Studies have indicated that alkylated PAHs can exhibit greater toxicity and persistence in the environment compared to their unsubstituted counterparts. nih.govnih.gov The presence of an alkyl group, such as the octyl chain in this compound, is expected to increase the lipophilicity of the molecule, which could influence its environmental fate, bioavailability, and interaction with biological systems. epa.gov

Recent research has also highlighted the potential of 9,10-dihydrophenanthrene derivatives as therapeutic agents. For instance, certain derivatives have been identified as inhibitors of the SARS-CoV-2 3CLpro, suggesting their potential in the development of antiviral drugs. nih.gov Furthermore, some dihydrophenanthrene compounds have shown promise in treating liver injury due to their anti-inflammatory and antioxidant activities. wipo.int

Identification of Knowledge Gaps in Synthesis and Mechanistic Understanding

Despite the general knowledge of alkylated dihydrophenanthrenes, there are significant gaps in the specific understanding of this compound. A primary deficiency is the lack of a documented, specific, and optimized synthesis protocol for this compound. While general methods for the synthesis of alkylated phenanthrenes and dihydrophenanthrenes, such as palladium-catalyzed Heck reactions, have been developed, the application of these methods to introduce an octyl group at the 2-position of the 9,10-dihydrophenanthrene core has not been detailed in the available literature. espublisher.comespublisher.comresearchgate.net

The mechanistic pathways of the biological activities of alkylated dihydrophenanthrenes are also not fully elucidated. For many of the observed effects, such as cytotoxicity or anti-inflammatory action, the precise molecular targets and signaling pathways involved remain to be identified. researchgate.netnih.gov For this compound specifically, there is a complete absence of data regarding its metabolic fate in biological systems and the potential for the formation of active or toxic metabolites.

Prospects for Advanced Computational and Spectroscopic Characterization Techniques

Future research on this compound will greatly benefit from the application of advanced analytical and computational methods. High-resolution spectroscopic techniques, including multi-dimensional Nuclear Magnetic Resonance (NMR) and mass spectrometry, will be crucial for the unambiguous structural elucidation and characterization of the synthesized compound.

Computational chemistry offers powerful tools to predict the physicochemical properties, spectroscopic signatures, and biological activities of this compound. researchgate.net Density Functional Theory (DFT) calculations, for example, can be employed to model its molecular structure, vibrational frequencies, and electronic properties. Such computational studies can guide experimental work and provide deeper insights into the structure-activity relationships of this class of compounds.

Emerging Research Areas in Biological Activity and Environmental Science of Alkylated Dihydrophenanthrenes

The unique structural features of this compound, particularly the long alkyl chain, open up several promising avenues for future research.

In the realm of biological activity , the increased lipophilicity conferred by the octyl group may enhance the compound's ability to cross cellular membranes, potentially leading to novel pharmacological activities or improved potency of known effects of the dihydrophenanthrene scaffold. Investigations into its potential as an anticancer, antiviral, or anti-inflammatory agent are warranted. nih.govnih.gov The study of its effects on cellular signaling pathways and its potential as a modulator of protein-protein interactions could reveal new therapeutic applications.

From an environmental science perspective, the fate and impact of this compound in various ecosystems are important areas of investigation. Research should focus on its persistence, bioaccumulation, and potential for biotransformation in soil and aquatic environments. nih.govcopernicus.org Understanding the environmental toxicology of this and other long-chain alkylated PAHs is critical, especially given their potential for increased toxicity compared to their parent compounds. nih.govacs.org

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating 2-Octyl-9,10-dihydrophenanthrene from natural sources?

  • Answer : Bioactivity-guided phytochemical extraction is a common approach. For example, ethanol extracts of Juncus species (e.g., J. maritimus or J. effusus) are fractionated using column chromatography (silica gel or Sephadex LH-20). Active fractions are further purified via preparative HPLC or TLC. Structural similarity to isolated phenanthrenes (e.g., 2,7-dihydroxy derivatives) suggests targeting non-polar fractions for octyl-substituted analogs .

Q. How is structural elucidation of this compound performed using spectroscopic techniques?

  • Answer : A combination of 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HR-MS) is critical. For dihydrophenanthrenes, key NMR features include:

  • ¹H NMR : Doublets for H-9/H-10 (δ 2.5–3.0 ppm, J = 8–10 Hz) and aromatic protons influenced by substituents (e.g., hydroxyl or octyl groups at C-2/C-7).
  • ¹³C NMR : Distinct signals for the dihydrophenanthrene core (C-9/C-10 at δ 25–35 ppm) and substituents (e.g., octyl chain at δ 14–35 ppm).
    Compare data with literature values for related compounds (e.g., juncusol or effusol derivatives) .

Q. What safety precautions are necessary when handling 9,10-dihydrophenanthrene derivatives?

  • Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation/contact due to potential carcinogenicity (observed in structurally similar acetamide derivatives). Store at room temperature in airtight containers, away from oxidizers. Toxicity data for analogs suggest limited acute hazards, but chronic exposure risks require mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for substituted 9,10-dihydrophenanthrenes?

  • Answer : Contradictions often arise from substituent positioning (e.g., octyl vs. vinyl groups) or dynamic effects. Strategies include:

  • 2D NMR : Use NOESY/ROESY to confirm spatial proximity of substituents.
  • Computational modeling : Compare experimental chemical shifts with DFT-calculated values.
  • Derivatization : Acetylation of hydroxyl groups simplifies spectra by shifting exchangeable protons .

Q. What in vitro assays are suitable for evaluating the antiproliferative activity of this compound?

  • Answer : Use cell viability assays (MTT or SRB) on cancer cell lines (e.g., HeLa or MCF-7). IC₅₀ values for related phenanthrenes range from 10–50 µM. Pair with apoptosis assays (Annexin V/PI staining) and ROS detection to probe mechanisms. Note that octyl chains may enhance lipid membrane permeability, requiring dose optimization .

Q. How can synthetic yields of this compound derivatives be optimized?

  • Answer : Key steps:

  • Substrate selection : Start with 9,10-dihydrophenanthrene cores synthesized via Birch reduction (Li/NH₃) or catalytic hydrogenation.
  • Alkylation : Introduce the octyl group using Friedel-Crafts acylation followed by Clemmensen reduction or Grignard reactions.
  • Purification : Use silica gel chromatography with hexane/ethyl acetate gradients. Yields >60% are achievable with rigorous moisture/oxygen exclusion .

Q. How do substituent position and nature influence the bioactivity of 9,10-dihydrophenanthrene derivatives?

  • Answer :

Substituent Position Bioactivity Impact
HydroxylC-2/C-7Enhances antioxidant/pro-apoptotic effects
MethylC-1Increases lipophilicity and membrane penetration
VinylC-5Modulates ROS generation
OctylC-2Prolongs half-life via reduced metabolic clearance
Structure-activity relationships (SAR) from Juncus studies highlight C-2 and C-7 as critical for activity .

Methodological Notes

  • Quantification Challenges : Use HPLC-DAD/UV with phenanthrene-based calibration standards (e.g., 2-hydroxyphenanthrene). Matrix effects in plant extracts require SPE cleanup .
  • Spectral Databases : Cross-reference HR-MS data with platforms like NIST Chemistry WebBook or METLIN .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.